1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound notable for its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps, typically starting from commercially available precursors. The key steps include:
Formation of the adamantan-1-yl phenol derivative.
Coupling of the phenol derivative with an epoxide.
Subsequent reaction with 4-(4-fluorophenyl)piperazine to introduce the piperazine moiety.
Conversion to the dihydrochloride salt for stability and solubility.
Industrial Production Methods: : Industrial-scale production generally follows similar routes but optimized for yield and efficiency. The processes often involve:
High-pressure reactions.
Automated synthesis reactors for precise control of reaction parameters.
Purification steps such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes several chemical reactions, including:
Oxidation: : Conversion to corresponding ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of new functional groups via nucleophilic or electrophilic substitution.
Common Reagents and Conditions: : Reactions typically employ:
Oxidizing agents: : Such as KMnO4 or CrO3 for oxidation reactions.
Reducing agents: : Like LiAlH4 or NaBH4 for reductions.
Catalysts: : Palladium or platinum for hydrogenation reactions.
Major Products: : Depending on the conditions and reagents used, the reactions can yield:
Ketones or carboxylic acids: from oxidation.
Alcohols or amines: from reduction.
Substituted derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: : Serves as a building block in organic synthesis for more complex molecules.
Biology: : Investigated for its potential to interact with biological macromolecules, influencing pathways and biological processes.
Medicine: : Explored for its pharmacological properties, possibly serving as a drug candidate.
Industry: : Applied in materials science for its structural properties, useful in developing novel materials.
Mechanism of Action
The mechanism by which 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride exerts its effects involves:
Molecular Targets: : Interaction with enzymes or receptors, modulating their activity.
Pathways Involved: : Influence on signaling pathways, potentially altering cellular responses and processes.
Comparison with Similar Compounds
Similar Compounds: : Structurally related compounds include other adamantyl derivatives and piperazine-based molecules.
Uniqueness: : The specific combination of adamantyl, phenoxy, and piperazin-1-yl groups, along with the dihydrochloride form, provides distinct properties that may offer advantages in terms of stability, solubility, and biological activity.
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37FN2O2.2ClH/c30-25-3-5-26(6-4-25)32-11-9-31(10-12-32)19-27(33)20-34-28-7-1-24(2-8-28)29-16-21-13-22(17-29)15-23(14-21)18-29;;/h1-8,21-23,27,33H,9-20H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEMFBUITZPSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C6=CC=C(C=C6)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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